2-Bromo-6-(trifluoromethyl)pyridine-4-methanol
Overview
Description
2-Bromo-6-(trifluoromethyl)pyridine-4-methanol: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the sixth position, and a hydroxymethyl group at the fourth position of the pyridine ring. The molecular formula of this compound is C7H5BrF3NO .
Mechanism of Action
Target of Action
It’s known that the compound belongs to the class of pyridines, which are widely used in medicine, pesticides, dyes, and rubber industries . The respiratory system is indicated as a target organ , suggesting that the compound might interact with receptors or enzymes in this system.
Mode of Action
One of the common reactions involving pyridine compounds is regioselective deprotonation . This reaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given the compound’s potential interaction with the respiratory system , it might influence pathways related to respiratory function.
Result of Action
Given its potential interaction with the respiratory system , it might have effects on respiratory function at the molecular and cellular level.
Action Environment
The compound is soluble in methanol , indicating that its action, efficacy, and stability might be influenced by the solvent environment. Furthermore, it’s recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could also affect its action.
Biochemical Analysis
Biochemical Properties
2-Bromo-6-(trifluoromethyl)pyridine-4-methanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and binding affinity with target biomolecules. These interactions often result in enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine and trifluoromethyl groups enhance its binding affinity to target sites, facilitating enzyme inhibition or activation. These interactions can lead to changes in gene expression, protein function, and overall cellular activity. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing harm. Exceeding this range can lead to toxic effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can influence the overall metabolic balance within cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transport proteins facilitates its movement across cellular membranes, influencing its overall distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with target biomolecules and influence its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol can be achieved through several synthetic routes. One common method involves the bromination of 6-(trifluoromethyl)pyridine-4-methanol. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as chloroform. The reaction is carried out at room temperature and then heated to reflux for a specific period to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxymethyl group can be oxidized to a car
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDVRDOGTXEBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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